(3-(Methoxycarbonyl)isoquinolin-8-yl)boronic acid
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Overview
Description
(3-(Methoxycarbonyl)isoquinolin-8-yl)boronic acid is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features a boronic acid group attached to an isoquinoline ring, which is further substituted with a methoxycarbonyl group. The presence of the boronic acid moiety makes it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Methoxycarbonyl)isoquinolin-8-yl)boronic acid typically involves the borylation of an appropriate isoquinoline precursor. One common method is the palladium-catalyzed borylation of 3-(methoxycarbonyl)isoquinoline using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-(Methoxycarbonyl)isoquinolin-8-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a proton source under acidic or basic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol).
Protodeboronation: Reagents such as acids (e.g., HCl) or bases (e.g., NaOH) are used under mild conditions.
Major Products Formed
Scientific Research Applications
(3-(Methoxycarbonyl)isoquinolin-8-yl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3-(Methoxycarbonyl)isoquinolin-8-yl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product . The boronic acid group can also form reversible covalent bonds with diols and other nucleophiles, which is the basis for its use in biochemical applications .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.
Pinacol Boronic Esters: These are more stable boronic acid derivatives used in various organic transformations.
Uniqueness
(3-(Methoxycarbonyl)isoquinolin-8-yl)boronic acid is unique due to its isoquinoline core, which imparts additional reactivity and potential for functionalization compared to simpler boronic acids. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific interactions with biological targets .
Properties
Molecular Formula |
C11H10BNO4 |
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Molecular Weight |
231.01 g/mol |
IUPAC Name |
(3-methoxycarbonylisoquinolin-8-yl)boronic acid |
InChI |
InChI=1S/C11H10BNO4/c1-17-11(14)10-5-7-3-2-4-9(12(15)16)8(7)6-13-10/h2-6,15-16H,1H3 |
InChI Key |
IYZZIELUIPZZOI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C=NC(=CC2=CC=C1)C(=O)OC)(O)O |
Origin of Product |
United States |
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